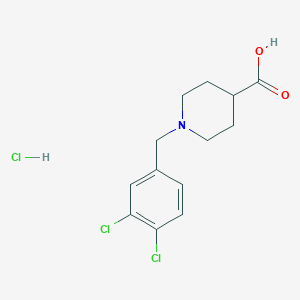
4-(Dimetilamino)-2-hidroxibenzoato de metilo
Descripción general
Descripción
Methyl 4-(dimethylamino)-2-hydroxybenzoate is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(dimethylamino)-2-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(dimethylamino)-2-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crecimiento de Cristales Orgánicos Individuales
El 4-(Dimetilamino)-2-hidroxibenzoato de metilo puede ser utilizado en el crecimiento de cristales orgánicos individuales . Por ejemplo, los cristales individuales orgánicos de 4-N,N-Dimetilamino-4’-N’-metil-stilbazolium Tosilato (DAST) fueron cultivados utilizando un método de enfriamiento lento . Los cristales individuales de DAST cultivados fueron caracterizados sistemáticamente mediante FTIR, difracción de rayos X, generación de segunda armónica y espectroscopia UV-vis .
Materiales Ópticos No Lineales
Este compuesto se puede utilizar en el desarrollo de materiales ópticos no lineales . Los cristales individuales de DAST han atraído una atención considerable debido a su gran susceptibilidad óptica no lineal (NLO), alto coeficiente electro-óptico (EO) y baja constante dieléctrica . Estos cristales tienen amplias aplicaciones que incluyen conversión de frecuencia óptica, procesamiento de información, generación y detección de ondas de terahercios (THz) y acoplamiento luz-materia .
Generación de Ondas de Terahercios
El this compound se puede utilizar en la generación de ondas de terahercios . Los defectos internos del cristal DSTMS son principalmente dislocaciones mediante análisis de radiación de sincrotrón . El índice de absorción y el índice de refracción de la fuente THz en el rango de frecuencia de 1 a 4 THz se estudian mediante el método de frecuencia de diferencia .
Análisis de Radiación de Sincrotrón
Este compuesto se puede utilizar en el análisis de radiación de sincrotrón . Se informa el crecimiento de 4-N,N-dimetilamino-4-N-metil-stilbazolium 2,4,6-trimetilbencensulfonato (DSTMS), radiación de sincrotrón, análisis de Hirshfeld, refracción y absorción en el rango de terahercios y generación de ondas de terahercios .
Catalizador Nucleófilo
El this compound puede actuar como un catalizador nucleófilo útil para diversas reacciones . Por ejemplo, se puede utilizar en esterificaciones con anhídridos, la reacción de Baylis-Hillman, hidrosilaniaciones, tritilación y reordenamiento de Steglich .
Análisis de Espectro de Infrarrojo por Transformada de Fourier
Este compuesto se puede utilizar en el análisis de espectro de infrarrojo por transformada de Fourier . El polvo fue investigado por espectro de infrarrojo por transformada de Fourier, resonancia magnética nuclear y análisis elemental .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Biochemical Pathways
The specific biochemical pathways affected by Methyl 4-(dimethylamino)-2-hydroxybenzoate are currently unknown It’s possible that this compound could influence a variety of pathways, depending on its targets and mode of action
Result of Action
The molecular and cellular effects of Methyl 4-(dimethylamino)-2-hydroxybenzoate’s action are currently unknown . These effects would likely depend on the compound’s targets, mode of action, and the specific biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and the specific biological environment in which the compound is present.
Propiedades
IUPAC Name |
methyl 4-(dimethylamino)-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11(2)7-4-5-8(9(12)6-7)10(13)14-3/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFNNYRLZPAKCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610198 | |
| Record name | Methyl 4-(dimethylamino)-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27559-59-7 | |
| Record name | Methyl 4-(dimethylamino)-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1321112.png)


![(2R)-2-([[(4-Chlorophenyl)amino]carbonyl]amino)propanoic acid](/img/structure/B1321117.png)

![6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1321122.png)



![({[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid](/img/structure/B1321148.png)


